molecular formula C26H29NO2 B1683011 4-Hydroxytamoxifen CAS No. 68047-06-3

4-Hydroxytamoxifen

カタログ番号 B1683011
CAS番号: 68047-06-3
分子量: 387.5 g/mol
InChIキー: TXUZVZSFRXZGTL-QPLCGJKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxytamoxifen (4-HT) is the active metabolite of tamoxifen . It binds estrogen receptors (ER) and estrogen-related receptors (ERR) with estrogenic and anti-estrogenic effects . It is a cell permeable, selective estrogen receptor modulator (SERM) . It is an antiestrogenic agent and one of the active metabolites of tamoxifen, formed upon its hydroxylation cytochrome P4502D6 (CYP2D6) .


Synthesis Analysis

A series of 4-Hydroxytamoxifen analogues were synthesized using McMurry reactions of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds . Their cytotoxic activity was evaluated in vitro on four human malignant cell lines (MCF-7, MDA-MB 231, A2058, HT-29) .


Molecular Structure Analysis

Molecular docking is one of the most frequently used techniques in structure-based drug design . It can predict the binding-conformation and interactions of small molecules to the appropriate binding site within the target protein . Structural analysis showed that tamoxifen and its metabolites bound HSA via both hydrophobic and hydrophilic interactions .


Chemical Reactions Analysis

4-Hydroxytamoxifen (OHT) is an anti-cancer drug that induces apoptosis in breast cancer cells . Lipidomic and metabolomic analyses revealed increases in ceramide, diacylglycerol and triacylglycerol, and decreases in citrate, respectively .


Physical And Chemical Properties Analysis

The molecular formula of 4-Hydroxytamoxifen is C24H22O4 . It has a molecular weight of 374.4 g/mol . The computed properties include XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 7 .

科学的研究の応用

Breast Cancer Treatment and Prevention

4-Hydroxytamoxifen: is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. It binds to estrogen receptors on breast cells, blocking estrogen from binding and preventing the growth of tumors that require estrogen to grow .

Cardiac Myocyte Research

Studies have utilized 4-Hydroxytamoxifen to investigate its effects on cardiac myocyte contractility and calcium handling. It has been found to decrease contraction amplitude, slow relaxation, and decrease calcium transient amplitude in isolated rat cardiac myocytes .

Pharmacogenetics

Research into the glucuronidation of 4-Hydroxytamoxifen by human UGT1A4 variants has provided insights into individual differences in drug metabolism. This has implications for personalized medicine, as genetic variations can affect the efficacy and safety of tamoxifen therapy .

Menstrual-Cycle Related Mastalgia

4-Hydroxytamoxifen: has been explored for the potential treatment of menstrual-cycle related mastalgia. Its ability to modulate estrogen receptors may provide relief from the pain associated with this condition .

Fibrocystic Breast Disease

The compound is being studied for its effectiveness in treating fibrocystic breast disease, a non-cancerous condition characterized by lumpy, painful breasts. The anti-estrogenic properties of 4-Hydroxytamoxifen may help in reducing symptoms .

Gynecomastia Management

In the management of gynecomastia, which is the enlargement of male breast tissue, 4-Hydroxytamoxifen has been considered as a treatment option due to its estrogen receptor modulating activity .

Keloid Scarring

There is ongoing research into the use of 4-Hydroxytamoxifen for the treatment of keloid scarring. By affecting cellular proliferation and fibroblast activity, it may help in reducing the formation of these raised scars .

Presurgical Model for Breast Cancer Prevention

4-Hydroxytamoxifen: has been used in presurgical models to evaluate target modulation, pharmacokinetics, and to identify patient subsets likely to benefit from preventive interventions against breast cancer .

Safety And Hazards

4-Hydroxytamoxifen is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves/protective clothing/eye protection/face protection, and to avoid breathing dust/fume/gas/mist/vapours/spray .

将来の方向性

Tamoxifen, a selective estrogen receptor modulator widely used to treat breast cancer, has shown promising results in the treatment of Duchenne muscular dystrophy (DMD) stem cell-derived cardiomyocytes . In addition, there is a push to increase the use of chemopreventive agents with proven efficacy, such as tamoxifen and raloxifene, in the prevention of breast cancer .

特性

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022384
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes.
Record name Afimoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Afimoxifene

CAS RN

68047-06-3, 68392-35-8
Record name 4-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68047-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Hydroxytamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afimoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-4-Hydroxytamoxifen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYTAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxytamoxifen
Reactant of Route 2
4-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
4-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
4-Hydroxytamoxifen
Reactant of Route 5
4-Hydroxytamoxifen
Reactant of Route 6
4-Hydroxytamoxifen

Q & A

A: 4-hydroxytamoxifen acts as an antagonist of the estrogen receptor α (ERα), primarily by competitively binding to it and blocking the binding of estradiol, a natural estrogen. [] This interaction disrupts the normal function of ERα, which plays a crucial role in the growth and proliferation of estrogen-dependent breast cancer cells. [, ] By inhibiting ERα signaling, 4-hydroxytamoxifen exerts its antitumor effects by inhibiting cell growth and inducing apoptosis (programmed cell death) in these cells. [, , ] Interestingly, 4-hydroxytamoxifen can also display some estrogenic effects in certain tissues, such as the uterus, highlighting its complex pharmacological profile. [, , ]

A:

  • Spectroscopic data: While the provided papers don't delve into detailed spectroscopic analyses, they do mention techniques like HPLC separation and UV activation for detection and quantification of 4-hydroxytamoxifen. [] For a complete understanding of its spectroscopic properties, further investigations using techniques like NMR, IR, and mass spectrometry would be necessary.

ANone: The provided research papers focus primarily on the biological activity and metabolism of 4-hydroxytamoxifen rather than its material compatibility or stability under various conditions. To determine its compatibility with different materials and its stability across varying temperatures, pH levels, and storage conditions, further investigation is required.

ANone: 4-hydroxytamoxifen itself is not a catalyst and does not possess inherent catalytic properties. Its primary mode of action revolves around binding to the estrogen receptor, influencing downstream signaling pathways rather than catalyzing chemical reactions.

A: Researchers have employed molecular docking studies to predict the binding mode of 4-hydroxytamoxifen and its analogs to the estrogen receptor α (ERα). [] These simulations help visualize the interactions between the compound and the receptor's active site, providing insights into the structural features crucial for binding affinity and potentially guiding the design of novel therapeutics with improved efficacy. QSAR models, which correlate structural features with biological activity, can further aid in optimizing the design of 4-hydroxytamoxifen analogs with enhanced potency and selectivity.

ANone: Modifications to the structure of 4-hydroxytamoxifen can significantly impact its activity, potency, and selectivity. For instance:

  • Hydroxyl group at the 4-position: This is crucial for high-affinity binding to ERα and potent antiestrogenic activity. []
  • Side chain at the ethyl amino group: The dimethylaminoethyl side chain contributes significantly to its antiestrogenic activity. Modifications to this side chain can alter its pharmacological profile, potentially even leading to compounds with partial agonist activity. [, , ]
  • Conjugation to other molecules: Conjugating 4-hydroxytamoxifen to other molecules, such as fluorescent dyes or polymers, can influence its cellular uptake, subcellular localization, and even its mechanism of action. [, ]

A: While the research papers don't provide detailed information about specific formulation strategies for 4-hydroxytamoxifen, they highlight that its administration as a prodrug, such as tamoxifen, is common. [, ] This strategy takes advantage of the body's metabolic pathways to convert tamoxifen into its active metabolite, 4-hydroxytamoxifen, potentially improving its bioavailability and therapeutic efficacy.

ANone: The research papers provided focus on the scientific and pharmacological aspects of 4-hydroxytamoxifen. Information regarding specific SHE (Safety, Health, and Environment) regulations would be found in safety data sheets, regulatory guidelines, and other relevant documentation.

A:

  • Absorption: 4-hydroxytamoxifen is well-absorbed following oral administration. []
  • Distribution: It distributes widely throughout the body, accumulating in fatty tissues. []
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2D6, leading to the formation of metabolites like endoxifen. [, , , ]
  • Excretion: Excreted primarily in the feces, with a small portion in urine. []
  • In vivo activity: 4-hydroxytamoxifen exhibits potent antiestrogenic activity in vivo, effectively inhibiting the growth of estrogen-dependent breast cancer cells in both preclinical and clinical settings. [, , , ]

A:

  • In vitro: 4-hydroxytamoxifen effectively inhibits the proliferation of ERα-positive breast cancer cell lines, such as MCF-7, in a dose-dependent manner. [, , , , , ] It also induces apoptosis in these cells. [, , ]
  • In vivo: In animal models, 4-hydroxytamoxifen significantly reduces tumor growth and increases survival. [, , ]
  • Clinical trials: Extensive clinical trials have demonstrated the efficacy of tamoxifen, which is metabolized to 4-hydroxytamoxifen, in the treatment and prevention of ER-positive breast cancer. [, , , , ]

ANone: Resistance to 4-hydroxytamoxifen can arise due to several mechanisms, including:

  • Loss or alterations in ERα: Mutations or decreased expression of ERα can reduce sensitivity to 4-hydroxytamoxifen. [, , ]
  • Activation of alternative signaling pathways: Upregulation of growth factor signaling pathways, like VEGF/VEGFR2 and p38 MAPK, can bypass the ERα pathway and promote cell survival despite 4-hydroxytamoxifen treatment. []
  • Metabolic alterations: Polymorphisms in genes encoding CYP2D6, the enzyme primarily responsible for converting tamoxifen to its active metabolites, can lead to lower levels of 4-hydroxytamoxifen and reduced efficacy. [, , ]

ANone: While generally well-tolerated, 4-hydroxytamoxifen, like many anticancer agents, can cause side effects, including:

  • Hot flashes: A common side effect attributed to its antiestrogenic effects in the brain. []
  • Endometrial changes: 4-hydroxytamoxifen can have estrogenic effects in the uterus, potentially increasing the risk of endometrial cancer with long-term use. [, , , ]
  • Thromboembolic events: May increase the risk of blood clots, particularly in women with pre-existing risk factors. []

ANone: Researchers are exploring targeted drug delivery approaches to improve the therapeutic index of 4-hydroxytamoxifen:

  • Nanoparticle-based delivery: Encapsulating 4-hydroxytamoxifen in nanoparticles could enhance its delivery to tumor sites, potentially improving efficacy and reducing off-target effects. [, ]

ANone:

  • ERα expression: ERα expression levels in tumor tissue are a crucial predictive biomarker for tamoxifen response. [, , ]
  • CYP2D6 genotype: Genetic testing for CYP2D6 polymorphisms can help identify individuals who may metabolize tamoxifen poorly, potentially impacting 4-hydroxytamoxifen levels and treatment efficacy. [, , ]
  • Serum 4-hydroxytamoxifen and endoxifen levels: Monitoring serum concentrations of these metabolites could be used to optimize dosing and improve treatment outcomes. [, ]

A:

  • HPLC (High-Performance Liquid Chromatography): Used to separate and quantify 4-hydroxytamoxifen and its metabolites in biological samples. [, , , , , ]
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and specific technique for the quantification of 4-hydroxytamoxifen and its metabolites. [, ]
  • Immunoassays: ELISA-based methods can be used to measure 4-hydroxytamoxifen concentrations. []

ANone: The provided research focuses on the pharmacological aspects of 4-hydroxytamoxifen. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

ANone: While not explicitly discussed in the provided papers, the dissolution and solubility of 4-hydroxytamoxifen can influence its bioavailability and therapeutic efficacy. Further research exploring its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery.

ANone: Analytical methods used to quantify 4-hydroxytamoxifen and its metabolites are rigorously validated to ensure accuracy, precision, and specificity. These validation procedures typically involve assessing linearity, sensitivity, selectivity, accuracy, precision, recovery, and stability.

ANone: Strict quality control and assurance measures are employed throughout the development, manufacturing, and distribution of 4-hydroxytamoxifen to ensure its consistency, safety, and efficacy. These measures involve adherence to Good Manufacturing Practices (GMP) and other relevant regulatory guidelines.

ANone: The provided papers primarily focus on the pharmacological aspects of 4-hydroxytamoxifen. Further research is necessary to thoroughly investigate its potential immunogenicity and its impact on the immune system.

ANone: The research papers do not provide conclusive evidence regarding 4-hydroxytamoxifen's direct impact on the induction or inhibition of drug-metabolizing enzymes. Investigating its potential interactions with enzymes beyond CYP2D6, such as CYP3A4, is crucial for understanding its metabolic fate and potential for drug-drug interactions.

ANone: Several alternative endocrine therapies are available for ER-positive breast cancer, including:

  • Aromatase inhibitors: These drugs, like anastrozole and letrozole, block the production of estrogen. []
  • Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of ERα. [, ]

ANone: The provided research primarily focuses on the pharmacological aspects of 4-hydroxytamoxifen. Comprehensive strategies for its recycling and waste management require further research and consideration of environmental regulations and best practices for pharmaceutical waste disposal.

ANone: A wide array of resources supports research on 4-hydroxytamoxifen:

  • Cell lines and animal models: Well-established cell lines like MCF-7 and its resistant counterparts, alongside animal models, facilitate studying its mechanisms of action and resistance. [, , , , ]
  • Analytical techniques: Sophisticated techniques like HPLC, LC-MS/MS, and immunoassays enable the accurate quantification and characterization of 4-hydroxytamoxifen and its metabolites. [, , , , , , ]

A: The development and use of tamoxifen, the prodrug of 4-hydroxytamoxifen, represent a significant milestone in breast cancer treatment. Clinical trials demonstrating its efficacy in the adjuvant setting revolutionized breast cancer management, leading to a dramatic reduction in recurrence and mortality rates. [, ] Ongoing research continues to refine our understanding of its mechanisms of action, resistance mechanisms, and the development of novel therapies with improved efficacy and safety profiles.

ANone: Research on 4-hydroxytamoxifen benefits from extensive cross-disciplinary collaborations:

  • Medicinal chemistry: Developing novel analogs with improved pharmacological properties and exploring targeted drug delivery strategies. [, , , , , ]
  • Pharmacology: Elucidating its mechanisms of action, resistance mechanisms, and interactions with cellular signaling pathways. [, , , , , , , , , , ]
  • Pharmacokinetics and drug metabolism: Understanding its absorption, distribution, metabolism, and excretion and the factors influencing its bioavailability and therapeutic efficacy. [, , , , , , ]
  • Oncology: Conducting preclinical and clinical studies to evaluate its efficacy, safety, and long-term outcomes in breast cancer treatment and prevention. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。